![molecular formula C10H13NO3 B12554903 Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester CAS No. 180999-20-6](/img/structure/B12554903.png)

Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(1S)-2-Hydroxy-1-phenylethyl]carbaminsäuremethylester ist eine chemische Verbindung mit der Summenformel C10H13NO3. Es ist ein Esterderivat der Carbaminsäure und ist bekannt für seine Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Die Verbindung zeichnet sich durch das Vorhandensein einer Phenylethylgruppe aus, die an der Carbaminsäureeinheit gebunden ist und dem Molekül einzigartige Eigenschaften verleiht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [(1S)-2-Hydroxy-1-phenylethyl]carbaminsäuremethylester beinhaltet typischerweise die Reaktion von (1S)-2-Hydroxy-1-phenylethylamin mit Methylchlorformiat. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen umfassen üblicherweise einen Temperaturbereich von 0-5 °C, um die Stabilität der Reaktanten und Produkte zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation sind in industriellen Umgebungen üblich.

Analyse Chemischer Reaktionen

Arten von Reaktionen

[(1S)-2-Hydroxy-1-phenylethyl]carbaminsäuremethylester durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: Die Estergruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbaminsäure und Methanol zu ergeben.

Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden, abhängig vom verwendeten Oxidationsmittel.

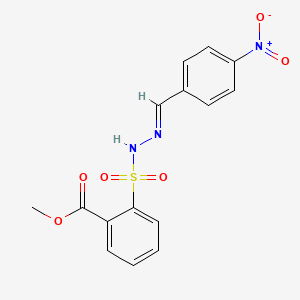

Substitution: Die Phenylgruppe kann elektrophile aromatische Substitutionsreaktionen wie Nitrierung oder Halogenierung durchlaufen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Die saure Hydrolyse verwendet typischerweise Salzsäure, während die basische Hydrolyse Natriumhydroxid verwendet.

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Substitution: Reagenzien wie Salpetersäure für die Nitrierung und Brom für die Bromierung werden üblicherweise verwendet.

Hauptprodukte, die gebildet werden

Hydrolyse: Carbaminsäure und Methanol.

Oxidation: Entsprechendes Keton oder Aldehyd.

Substitution: Nitrierte oder halogenierte Derivate der Phenylgruppe.

Wissenschaftliche Forschungsanwendungen

[(1S)-2-Hydroxy-1-phenylethyl]carbaminsäuremethylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Wird in der Untersuchung von Enzymmechanismen und als Substrat in biochemischen Assays eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich seiner Rolle als Prodrug zur Verabreichung von pharmazeutisch aktiven Wirkstoffen.

Industrie: Wird aufgrund seiner Reaktivität und Stabilität bei der Herstellung von Polymeren, Beschichtungen und anderen Materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von [(1S)-2-Hydroxy-1-phenylethyl]carbaminsäuremethylester beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann je nach ihrer Struktur und den vorhandenen funktionellen Gruppen als Inhibitor oder Aktivator von Enzymen wirken. Die Phenylethylgruppe kann mit hydrophoben Taschen in Proteinen interagieren, während die Estergruppe hydrolysiert werden kann, um aktive Metaboliten freizusetzen. Diese Wechselwirkungen können verschiedene biochemische Stoffwechselwege und zelluläre Prozesse modulieren.

Wirkmechanismus

The mechanism of action of carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The phenylethyl group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

[(1S)-2-Hydroxy-1-phenylethyl]carbaminsäuremethylester kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

N-[(1S)-2-Hydroxy-2-methyl-1-phenylpropyl]carbaminsäure-1,1-dimethylethylester: Diese Verbindung hat eine ähnliche Struktur, aber mit einem anderen Substituenten an der Phenylgruppe, was zu Variationen in der Reaktivität und den Anwendungen führt.

Methylcarbamat: Ein einfacherer Ester der Carbaminsäure, der als Pestizid und in der organischen Synthese verwendet wird.

Ethylcarbamat: Bekannt für seine Verwendung bei der Herstellung von Arzneimitteln und als Reagenz in chemischen Reaktionen.

Die Einzigartigkeit von [(1S)-2-Hydroxy-1-phenylethyl]carbaminsäuremethylester liegt in seinen spezifischen strukturellen Merkmalen, die ihm besondere chemische und biologische Eigenschaften verleihen und ihn für verschiedene Anwendungen wertvoll machen.

Eigenschaften

CAS-Nummer |

180999-20-6 |

|---|---|

Molekularformel |

C10H13NO3 |

Molekulargewicht |

195.21 g/mol |

IUPAC-Name |

methyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)11-9(7-12)8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H,11,13)/t9-/m1/s1 |

InChI-Schlüssel |

RDPMXDMEHUKNIQ-SECBINFHSA-N |

Isomerische SMILES |

COC(=O)N[C@H](CO)C1=CC=CC=C1 |

Kanonische SMILES |

COC(=O)NC(CO)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B12554839.png)

![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)

![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)

![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)

![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)

![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)